diamino-1,3-thiazole-5-carbonitrile
Description
Significance of the 1,3-Thiazole Core in Chemical Research
The 1,3-thiazole is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. This structural motif is of paramount importance in medicinal and chemical research, primarily due to its presence in a wide array of pharmacologically active compounds. nih.govnih.gov It is considered a "privileged scaffold" because its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.org
The thiazole (B1198619) ring is a key component in numerous natural products, such as vitamin B1 (thiamine), and is integrated into the structure of many clinically approved drugs. rsc.org The versatility of the thiazole core stems from its multiple reaction sites, which allow for diverse chemical modifications to fine-tune its biological and physical properties. eurekaselect.com This adaptability has made it a central focus for chemists in the development of new therapeutic agents and functional materials. nih.govresearchgate.net
Table 1: Examples of Clinically Used Drugs Containing the 1,3-Thiazole Core
| Drug Name | Therapeutic Use |
|---|---|
| Nizatidine | H2 receptor antagonist |
| Meloxicam | Non-steroidal anti-inflammatory |
| Ritonavir | Antiretroviral (HIV protease inhibitor) |
| Tiazofurin | Antineoplastic |
| Nitazoxanide | Antiprotozoal and antiviral |
| Dabrafenib | Anticancer (kinase inhibitor) |
Importance of the Carbonitrile Functionality in Organic Synthesis
The carbonitrile, or cyano group (-C≡N), is a highly valuable functional group in organic synthesis due to its unique reactivity and synthetic versatility. ebsco.com The carbon-nitrogen triple bond creates a reactive site where the carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the transformation of the nitrile group into a variety of other important functional groups.
Nitriles are often considered precursors to carboxylic acids, as they can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.com Furthermore, they can be reduced to primary amines using reagents like lithium aluminum hydride. libretexts.org The ability to easily convert the carbonitrile group into other functionalities makes it a strategic element in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net
Table 2: Common Synthetic Transformations of the Carbonitrile Group
| Starting Group | Reagent(s) | Resulting Group | Reaction Type |
|---|---|---|---|
| R-C≡N | H3O+ (aq.), heat | R-COOH | Hydrolysis |
| R-C≡N | 1. LiAlH4; 2. H2O | R-CH2NH2 | Reduction |
Overview of 2,4-Diamino-1,3-thiazole-5-carbonitrile within Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, 2,4-diamino-1,3-thiazole-5-carbonitrile stands out as a highly functionalized and versatile intermediate. It effectively merges the stable, aromatic thiazole core with the synthetic potential of the carbonitrile group and the reactivity of two amino substituents. Heterocyclic compounds are fundamental in organic chemistry and biochemistry, forming the core structures of countless natural products and synthetic drugs. rsc.org
The specific arrangement of functional groups in 2,4-diamino-1,3-thiazole-5-carbonitrile makes it an ideal starting material for the synthesis of fused heterocyclic systems. The amino groups can participate in cyclization reactions, while the nitrile group can be transformed to introduce further complexity. mdpi.com For instance, the general principles of the Cook-Heilbron thiazole synthesis, which produces 5-aminothiazoles from α-aminonitriles and sulfur-containing reagents, provide a basis for understanding the formation and utility of such structures. wikipedia.orgpharmaguideline.com This compound serves as a scaffold for building larger molecules with potential applications in medicinal chemistry and materials science, where substituted thiazoles are frequently investigated for their biological activities. dergipark.org.trnih.gov
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| 2,4-Diamino-1,3-thiazole-5-carbonitrile | C4H4N4S |
| Thiamine (Vitamin B1) | C12H17N4OS+ |
| Nizatidine | C12H21N5O2S2 |
| Meloxicam | C14H13N3O4S2 |
| Ritonavir | C37H48N6O5S2 |
| Tiazofurin | C9H12N2O5S |
| Nitazoxanide | C12H9N3O5S |
| Dabrafenib | C23H20F3N5O2S2 |
| Dasatinib | C22H26ClN7O2S |
| Carboxylic Acid | R-COOH |
| Amide | R-CONH2 |
| Primary Amine | R-NH2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diamino-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4S/c5-1-2-3(6)8-4(7)9-2/h6H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMFIGPJQMGOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(S1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2147-51-5 | |
| Record name | diamino-1,3-thiazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4 Diamino 1,3 Thiazole 5 Carbonitrile and Its Analogues
Classical Synthetic Routes
The foundational methods for constructing the thiazole (B1198619) ring have been established for over a century and continue to be relevant. These routes typically involve the condensation of two key fragments to form the five-membered heterocycle.
Hantzsch Thiazole Synthesis and Modified Approaches
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the formation of the thiazole nucleus. orgsyn.org The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative. mdpi.comresearchgate.netnih.gov
For the specific synthesis of 2,4-diamino-1,3-thiazole-5-carbonitrile, the essential precursors are thiourea (B124793), which provides the N-C-S backbone and the 2-amino group, and a suitable α-halocarbonyl compound that incorporates the C4-amino and C5-carbonitrile functionalities. The logical α-halocarbonyl precursor would be an α-halo-β-aminonitrile derivative. A plausible reactant is 2-halo-3-aminoprop-2-enenitrile or a related species. The reaction proceeds via initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Modified approaches often focus on optimizing reaction conditions, for instance by using microwave irradiation to accelerate the reaction and improve yields, a technique demonstrated in the synthesis of other 2-aminothiazoles. nih.gov
Cyclization Reactions Involving Thiourea and α-Halocarbonyl Precursors
This method is a specific application of the Hantzsch synthesis, emphasizing the use of thiourea as the thioamide component to install the 2-amino group, a common feature in many biologically active thiazoles. The versatility of this approach lies in the diverse range of α-halocarbonyl compounds that can be employed. mdpi.comnih.gov
To achieve the 2,4-diamino-5-carbonitrile substitution pattern, a key precursor is an α-halo-α-cyanoacetamide or a similar molecule where the carbon atom alpha to the halogen carries a nitrile group and a masked or explicit amino group for the C4 position. For example, the reaction of thiourea with 2-chloro-2-cyanoacetamide (B12691635) would theoretically lead to the desired product after cyclization and tautomerization. The reaction is typically carried out in a protic solvent like ethanol, often with a base to facilitate the final elimination step.
| Reactant 1 | Reactant 2 | Product | Conditions | Ref. |
| Thiourea | α-Halo Ketone | 2-Aminothiazole (B372263) | Ethanol, Reflux | nih.gov |
| Thiourea | o-Chloroacetophenone, I₂ | 4-(o-chlorophenyl)-2-aminothiazole | Microwave | nih.gov |
| Thiourea | 2-Bromoacetylpyridine | 2-Amino-4-(2-pyridyl)thiazole | N/A | mdpi.com |
Table 1: Examples of Hantzsch-type reactions for the synthesis of 2-aminothiazole analogues.
Contemporary and Advanced Synthetic Strategies
Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, atom economy, and molecular diversity. These advanced strategies often involve multi-component reactions or the use of specialized, highly reactive precursors.
Multi-component Reactions (MCRs) for Thiazole-Carbonitrile Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building complex molecular architectures. nih.gov A prominent example that can be adapted for the synthesis of the target scaffold is a variation of the Gewald reaction. nih.gov
A plausible and efficient one-pot, three-component synthesis of 2,4-diamino-1,3-thiazole-5-carbonitrile analogues could involve the reaction of an aldehyde, malononitrile (B47326), and thiourea. In this scenario, the aldehyde and malononitrile would first undergo a Knoevenagel condensation to form an α,β-unsaturated dinitrile. Subsequent Michael addition of thiourea to this intermediate, followed by cyclization and tautomerization, would yield the highly substituted thiazole. This approach offers significant advantages in terms of operational simplicity and the ability to generate diverse libraries of compounds by varying the aldehyde component.
| Component 1 | Component 2 | Component 3 | Product Type | Conditions | Ref. |
| Aromatic Aldehyde | Malononitrile | 3-Amino-1,2,4-triazole | Triazolo[4,3-a]pyrimidines | NaOH, Ethanol, Heat/Ultrasound | nih.gov |
| Aromatic Aldehyde | Malononitrile | 1,3-Cyclohexanedione | 2-Amino-4-aryl-benzopyran-3-carbonitriles | TEBA, Water | researchgate.net |
| Aldehyde | Malononitrile | N-Alkyl-2-cyanoacetamide | 2-Aminopyridine-3,5-dicarbonitriles | Microwave | mdpi.com |
Table 2: Examples of three-component reactions for the synthesis of related cyano-heterocycles.
Synthesis from Dimethyl Cyanodithioimidocarbonate Precursors
Dimethyl N-cyanodithioiminocarbonate is a versatile building block in heterocyclic synthesis. Its structure, featuring a dithiocarbimate and a cyano group, makes it an excellent precursor for various nitrogen- and sulfur-containing heterocycles.
A potential synthetic route to 2,4-diamino-1,3-thiazole-5-carbonitrile using this precursor would involve its reaction with a binucleophile that can provide the remaining atoms for the thiazole ring. For instance, reaction with an aminoacetonitrile (B1212223) derivative under basic conditions could proceed via an initial nucleophilic substitution at one of the methylthio groups by the amino group of the aminoacetonitrile. This would be followed by an intramolecular cyclization where the carbanion alpha to the nitrile attacks the carbon of the remaining methylthio group, which is eliminated to form the thiazole ring. This strategy allows for the direct introduction of the C5-carbonitrile group from the precursor itself.
Thermolytic and Rearrangement Pathways in Thiazole Synthesis
Thermolytic and rearrangement reactions offer alternative, though less common, pathways to thiazole scaffolds. These reactions often involve the transformation of a pre-existing heterocyclic system into a more stable one under thermal or catalytic conditions.
While a specific thermolytic or rearrangement synthesis for 2,4-diamino-1,3-thiazole-5-carbonitrile is not prominently documented, the concept can be illustrated by the Dimroth rearrangement. This type of rearrangement involves the isomerization of N-substituted 1,2,3-triazoles and can be conceptually extended to other heterocyclic systems. A hypothetical pathway could involve the synthesis of an isomeric thiadiazine or a pyrimidine-thione derivative which, upon heating or acid/base catalysis, could rearrange to the thermodynamically more stable 2,4-diamino-1,3-thiazole-5-carbonitrile structure. Such pathways are often driven by the formation of a more aromatic or electronically stable system. For example, studies on imidazolidine-2-thione derivatives show that this thiourea-containing scaffold can be a precursor to more complex fused systems. nih.gov
Catalyst-Mediated Synthesis Approaches for Thiazole Derivatives
The synthesis of thiazole derivatives has been significantly advanced through the use of various catalysts that promote efficiency, selectivity, and milder reaction conditions compared to traditional methods. Both metal-based and enzyme catalysts have demonstrated considerable utility in the construction of the thiazole core.
Palladium catalysts, for instance, have been effectively employed in the direct arylation of thiazoles. Ligand-free palladium(II) acetate (B1210297) has shown high efficiency even at very low catalyst concentrations (0.1-0.001 mol %) for reactions with activated aryl bromides. organic-chemistry.org Copper catalysts have also emerged as versatile tools in thiazole synthesis. Copper-catalyzed methods include [3+1+1]-type condensations of oximes, anhydrides, and potassium thiocyanate, as well as the coupling of oxime acetates with isothiocyanates. organic-chemistry.org These reactions are valued for their mild conditions and good functional group tolerance. organic-chemistry.org
A novel chemoenzymatic, one-pot, multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.gov This method has achieved high yields of up to 94% under mild, enzyme-catalyzed conditions. nih.gov The optimal conditions for this reaction were identified as using 20 mg of PPT at 45°C for 7 hours in ethanol. nih.gov The enzyme demonstrated a broad tolerance for various secondary amines, highlighting its versatility. nih.gov
The following table summarizes representative catalyst-mediated approaches for the synthesis of thiazole derivatives:
| Catalyst | Reactants | Solvent | Key Features | Yield (%) | Ref |
| Palladium(II) acetate | Thiazole derivatives, Aryl bromides | - | Ligand-free, low catalyst loading | - | organic-chemistry.org |
| Copper iodide | Heterocycles, Aryl iodides | - | Direct arylation of C-H bonds | - | organic-chemistry.org |
| Trypsin (porcine pancreas) | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Ethanol | Chemoenzymatic, one-pot, mild conditions | up to 94 | nih.gov |
| MATYPd complex | Aromatic aldehyde, Malononitrile, Phenylhydrazine | Water | Heterogeneous, reusable, ultrasonic irradiation | up to 97 | acs.org |
Green Chemistry Approaches in the Synthesis of Thiazole-Carbonitriles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. researchgate.net These approaches focus on the use of renewable starting materials, non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net
One significant green approach involves the use of alternative energy sources like microwave irradiation and ultrasound. researchgate.net For instance, the synthesis of novel thiazoles has been achieved using ultrasonic irradiation with a reusable terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB) as an eco-friendly biocatalyst. acs.org This method offers advantages such as mild reaction conditions, rapid reaction times, and high yields. acs.org Similarly, ultrasonic irradiation has been used with a Pd(II) complex for the synthesis of pyrazole-4-carbonitrile derivatives in water, a green solvent. acs.org This protocol is noted for its safety, simplicity, stability, and the reusability of the catalyst. acs.org
Solvent-free or "neat" reaction conditions represent another important green synthetic strategy. The synthesis of aminothiazoles has been reported in a solvent-free method by reacting different acetophenones with thiourea in the presence of iodine at 60°C. youtube.com This approach avoids the use of volatile organic solvents, which are often hazardous. The use of natural acids, such as lemon juice, as a catalyst for the synthesis of thiopyrano[2,3-d]thiazoles also aligns with green chemistry principles by replacing harsh, corrosive acids. researchgate.net
The development of green synthetic routes for thiazole-imino derivatives has been accomplished by using acetic acid in an aqueous medium, thereby avoiding the use of concentrated sulfuric acid. ufms.br The final compounds were also synthesized in aqueous media, further reducing the reliance on organic solvents. ufms.br
The table below highlights various green chemistry approaches for the synthesis of thiazole and related heterocyclic compounds:
| Green Approach | Catalyst/Medium | Reactants | Key Features | Ref |
| Ultrasonic Irradiation | TCsSB hydrogel | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Eco-friendly biocatalyst, mild conditions, quick reaction | acs.org |
| Ultrasonic Irradiation | MATYPd complex / Water | Aromatic aldehyde, Malononitrile, Phenylhydrazine | Green solvent, reusable catalyst, high efficiency | acs.org |
| Solvent-Free | Iodine | Acetophenones, Thiourea | Avoids volatile organic solvents | youtube.com |
| Aqueous Media | Acetic Acid | Furfural imine, Substituted acetophenone | Avoids strong acids and organic solvents | ufms.br |
| Natural Acid | Lemon Juice | 5-ene-4-thiazolidinones, Dienophiles | Replaces harsh acids | researchgate.net |
The continuous development of both catalyst-mediated and green synthetic methodologies provides more efficient, selective, and environmentally responsible pathways to 2,4-diamino-1,3-thiazole-5-carbonitrile and its analogues, paving the way for their broader application in various scientific fields.
Chemical Reactivity and Derivatization of 2,4 Diamino 1,3 Thiazole 5 Carbonitrile
Reactions Involving the Amino Functionalities
The presence of two primary amino groups at the C2 and C4 positions makes them primary sites for a variety of chemical modifications. These groups are nucleophilic and can readily react with electrophiles.
The amino groups of 2,4-diamino-1,3-thiazole-5-carbonitrile can be readily acylated or alkylated. Acylation, typically carried out with acyl chlorides or anhydrides, introduces an acyl group onto one or both nitrogen atoms, forming amides. This transformation can be useful for modifying the electronic properties of the molecule or for building more complex structures. For instance, acylation of similar amino-heterocycles is a common strategy in medicinal chemistry to explore structure-activity relationships.
Alkylation involves the reaction with alkyl halides or other alkylating agents. Methylation, a specific form of alkylation, can occur on the amino groups. rsc.org The extent of acylation or alkylation (mono- vs. di-substitution) can often be controlled by the reaction stoichiometry and conditions.
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl chloride (CH₃COCl) | Amide (-NHCOR) |
| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine (-NHR, -NR₂) |
The primary aromatic-like amino groups on the thiazole (B1198619) ring can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. This reaction converts the amino groups into diazonium salts. These diazonium intermediates are often unstable but are highly valuable in synthesis as they can be replaced by a wide range of other functional groups (e.g., -OH, -X, -CN) through Sandmeyer-type reactions. This provides a powerful method for further derivatization of the thiazole core.
| Starting Group | Reagent | Intermediate | Potential Products |
| Amino (-NH₂) | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) | Hydroxyl (-OH), Halogen (-Cl, -Br), etc. |
Reactions at the Nitrile (Carbonitrile) Group
The carbonitrile group (-C≡N) is a versatile functional group that can participate in several important transformations, including hydrolysis and cycloaddition reactions.
The nitrile group can be hydrolyzed under either acidic or basic conditions. lumenlearning.com Hydrolysis converts the nitrile into a carboxamide or a carboxylic acid, depending on the reaction conditions. savemyexams.com
Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat initially protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom for nucleophilic attack by water. This leads to the formation of a carboxamide, which can be further hydrolyzed to a carboxylic acid upon extended reaction times or with stronger conditions. lumenlearning.com
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to yield the amide. Saponification of the amide can then occur to form a carboxylate salt, which upon acidic workup gives the carboxylic acid. savemyexams.com
| Condition | Intermediate Product | Final Product (with workup) |
| Acidic (H₃O⁺, heat) | 2,4-Diamino-1,3-thiazole-5-carboxamide | 2,4-Diamino-1,3-thiazole-5-carboxylic acid |
| Basic (1. OH⁻, heat; 2. H₃O⁺) | 2,4-Diamino-1,3-thiazole-5-carboxamide | 2,4-Diamino-1,3-thiazole-5-carboxylic acid |
The carbon-nitrogen triple bond of the nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new heterocyclic rings. A notable example is the transition-metal-catalyzed [4+2] cycloaddition with 1,3-dienes. nih.gov For instance, reacting 2,4-diamino-1,3-thiazole-5-carbonitrile with a 1,3-diene in the presence of a suitable catalyst, such as a Nickel(0) complex, could potentially yield a pyridine (B92270) ring fused or attached to the thiazole core. nih.gov These reactions are powerful tools for constructing complex polycyclic systems.
| Reaction Type | Reactant | Catalyst Example | Product Type |
| [4+2] Cycloaddition | 1,3-Butadiene | Ni(0) complex | Substituted Pyridine |
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring System
The thiazole ring itself possesses distinct reactivity towards substitution reactions, which is heavily modulated by its substituents.
Electrophilic Substitution: The 2,4-diamino-1,3-thiazole-5-carbonitrile ring is considered electron-rich due to the powerful electron-donating effects of the two amino groups at the C2 and C4 positions. These groups activate the ring towards electrophilic attack. The only available position on the ring for substitution is C5, which is already occupied by the electron-withdrawing carbonitrile group. Therefore, direct electrophilic substitution on the ring is unlikely. However, the high electron density of the ring enhances the nucleophilicity of the exocyclic amino groups.
Nucleophilic Substitution: Nucleophilic substitution directly on the thiazole ring is generally difficult unless a good leaving group is present. In 2,4-diamino-1,3-thiazole-5-carbonitrile, there are no inherent leaving groups on the ring. However, derivatization of the amino groups, for example through diazotization, can install a diazonium group which is an excellent leaving group, thereby enabling nucleophilic substitution reactions at the C2 or C4 positions.
Ring Transformations and Annulation Reactions
The strategic placement of amino and nitrile groups on the thiazole core of 2,4-diamino-1,3-thiazole-5-carbonitrile makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the participation of the amino groups as nucleophiles and the nitrile group in cyclization processes, leading to the formation of new rings fused to the original thiazole structure.
Formation of Fused Heterocyclic Systems (e.g., Thiazolopyridines, Thiazolotriazines)
The synthesis of fused heterocyclic systems from 2,4-diamino-1,3-thiazole-5-carbonitrile is a key area of its application in medicinal and materials chemistry. The annulation of pyridine and triazine rings onto the thiazole framework gives rise to thiazolopyridines and thiazolotriazines, respectively. These fused systems are of significant interest due to their diverse biological activities.
Thiazolopyridines:
The construction of a pyridine ring fused to the thiazole core, leading to thiazolo[4,5-b]pyridines, can be achieved through the reaction of 2,4-diaminothiazole derivatives with various 1,3-dielectrophiles. A common strategy involves the reaction with β-dicarbonyl compounds or their synthetic equivalents. For instance, the Knoevenagel condensation of a related 4-aminothiazole derivative with aromatic aldehydes, followed by a Michael addition and cyclization-elimination cascade with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, has been reported to yield thiazolo[4,5-b]pyridines. dmed.org.ua
In the context of 2,4-diamino-1,3-thiazole-5-carbonitrile, the C4-amino group and the C5-nitrile group can participate in a Thorpe-Ziegler type reaction, which is a well-established method for the synthesis of fused pyridinones. While specific examples with this exact substrate are not extensively documented in readily available literature, the general mechanism would involve the reaction with a suitable ketone or dicarbonyl compound. The initial condensation would be followed by an intramolecular cyclization of the nitrile group with a newly formed active methylene position, leading to an aminopyridine ring fused to the thiazole.
A plausible synthetic route could involve the reaction with an α,β-unsaturated ketone. The Michael addition of one of the amino groups to the unsaturated system, followed by intramolecular cyclization of the other amino group with a carbonyl function and subsequent aromatization, would lead to the fused pyridine ring.
Interactive Table: Synthesis of Thiazolo[4,5-b]pyridine Analogues
| Starting Thiazole Derivative | Reagent(s) | Product | Reference |
| 3-Benzyl-4-thiazolidine-2-thione | Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | Substituted Thiazolo[4,5-b]pyridines | dmed.org.ua |
| N-Cyanothioimidate salt | Methyl bromocrotonate | Thiazolo[4,5-b]pyridines | dmed.org.ua |
| 2-Aminothiazole (B372263) | α,β-Unsaturated ketones | 2,3-Dihydro nih.govmdpi.comthiazolo[4,5-b]pyridines | beilstein-journals.org |
Thiazolotriazines:
The synthesis of thiazolo[4,5-d]pyrimidines, which are structurally related to thiazolotriazines, often utilizes 4-aminothiazole-5-carbonitrile derivatives as key starting materials. The fusion of a pyrimidine (B1678525) ring can be accomplished through cyclocondensation reactions with various reagents containing a N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328) derivatives.
For example, the reaction of a 4-aminothiazole-5-carboxamide with an appropriate cyclizing agent can lead to the formation of the pyrimidinone ring. mdpi.com In the case of 2,4-diamino-1,3-thiazole-5-carbonitrile, the vicinal amino and nitrile groups are primed for cyclization. Reaction with formamide, for instance, could lead to the formation of a 7-aminothiazolo[4,5-d]pyrimidine.
Furthermore, the reaction with guanidine would be expected to yield a 5,7-diaminothiazolo[4,5-d]pyrimidine derivative. These reactions are foundational in the synthesis of purine (B94841) isosteres, which are of great interest in medicinal chemistry. dmed.org.ua
Interactive Table: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
| Starting Thiazole Derivative | Reagent(s) | Product | Reference |
| 4-Amino-N-(substituted)thiazole-5-carboxamide resin | Cyclization | Thiazolo[4,5-d]pyrimidin-7(6H)-one | mdpi.com |
| 4-Aminothiazole-5-carbonitrile derivatives | Formamide/Guanidine | 7-Amino/5,7-Diaminothiazolo[4,5-d]pyrimidines | nih.govnih.gov |
| 4-Aminopyrimidin-5-yl thiocyanates | Cyclization | Thiazolo[4,5-d]pyrimidines | rsc.org |
Ring Contraction and Expansion Mechanisms of Thiazole Derivatives
The thiazole ring is generally considered to be a stable aromatic system. However, under certain reaction conditions and with specific substitution patterns, thiazole derivatives can undergo ring contraction or expansion reactions. These transformations often proceed through reactive intermediates and can be influenced by the nature of the substituents on the thiazole ring.
Ring Contraction:
Ring contraction of thiazole derivatives is a less common phenomenon but can be induced under specific conditions. For instance, the thermolysis of certain fused thiazole systems, such as pyrazolo[3,4-e] dmed.org.uanih.govbeilstein-journals.orgdithiazines, has been shown to lead to ring-contracted 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. While this is not a direct contraction of the thiazole ring itself, it demonstrates the potential for rearrangements in fused systems containing a thiazole moiety.
For a molecule like 2,4-diamino-1,3-thiazole-5-carbonitrile, a hypothetical ring contraction could be envisioned to proceed via extrusion of a heteroatom or a fragment. However, the high degree of substitution with electron-donating amino groups likely enhances the stability of the thiazole ring, making such contractions energetically unfavorable under normal conditions.
Ring Expansion:
Ring expansion reactions of thiazole derivatives are more frequently encountered, often leading to six-membered heterocyclic systems. These transformations can be initiated by the reaction of an exocyclic functional group with the thiazole ring. For instance, the reaction of N-amino-2-benzylbenzothiazolium salts with aldehydes has been reported to undergo ring expansion to yield benzothiadiazines or benzothiazines. The proposed mechanism involves the formation of an N-azomethine intermediate, followed by deprotonation and a sulfur-carbon bond cleavage, leading to a ring-opened species that subsequently cyclizes to the expanded ring system.
In the case of 2,4-diamino-1,3-thiazole-5-carbonitrile, the presence of two amino groups could potentially facilitate ring expansion pathways. For example, reaction with a suitable bifunctional electrophile could lead to the formation of a larger heterocyclic ring incorporating atoms from the electrophile. The specific conditions and the nature of the electrophile would be critical in directing the reaction towards ring expansion rather than simple substitution or annulation.
It is important to note that specific studies detailing the ring contraction and expansion mechanisms of 2,4-diamino-1,3-thiazole-5-carbonitrile are not widely reported. The discussion above is based on general principles of thiazole chemistry and the reactivity of analogous systems. The electron-donating nature of the two amino groups and the electron-withdrawing nitrile group would undoubtedly play a significant role in influencing the propensity of the thiazole ring to undergo such transformations.
Spectroscopic and Structural Elucidation of 2,4 Diamino 1,3 Thiazole 5 Carbonitrile Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of 2,4-diamino-1,3-thiazole-5-carbonitrile, the most characteristic signals arise from the amino (-NH₂) protons. These protons typically appear as broad singlets in the spectrum due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but they are generally found in the downfield region.
For instance, in a series of 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile derivatives, the protons of the amino group at the C4 position (C4-NH₂) and the imino group at the C2 position (C2=NH) are key indicators of the structure. derpharmachemica.com The chemical shifts of these and other protons in a representative derivative are crucial for confirming the molecular structure.
Table 1: Illustrative ¹H NMR Chemical Shifts for a Representative Thiazole (B1198619) Derivative Data is hypothetical and based on typical values for related structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C4-NH₂ | 7.0 - 8.0 | Broad Singlet |
| C2=NH | 9.0 - 10.0 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their electronic environment. In 2,4-diamino-1,3-thiazole-5-carbonitrile derivatives, key signals include those of the thiazole ring carbons (C2, C4, and C5) and the nitrile carbon (-C≡N).
The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the electron-donating amino groups. The nitrile carbon typically appears in the range of 115-120 ppm. The specific shifts provide a fingerprint of the carbon framework. researchgate.netnih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2,4-Diamino-1,3-thiazole-5-carbonitrile Derivatives
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiazole) | 160 - 170 |
| C4 (Thiazole) | 150 - 160 |
| C5 (Thiazole) | 90 - 100 |
| -C≡N (Nitrile) | 115 - 120 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is used to identify which protons are adjacent to each other in the molecular structure. For derivatives with alkyl or aryl substituents, COSY is invaluable for tracing the proton networks within these groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹J-coupling). beilstein-journals.org An HSQC spectrum shows a peak for each C-H bond, linking the proton signal on one axis to the carbon signal on the other. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling). It is crucial for piecing together the molecular fragments identified by COSY and HMQC. For example, an HMBC experiment could show a correlation from the amino protons to the C2 and C4 carbons of the thiazole ring, confirming their position.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy is particularly useful for identifying key functional groups. For 2,4-diamino-1,3-thiazole-5-carbonitrile derivatives, the IR spectrum will be dominated by absorptions from the amino and nitrile groups.
N-H Stretching: The amino groups (NH₂) typically show one or two sharp to medium bands in the region of 3100-3500 cm⁻¹. The presence of two bands (symmetric and asymmetric stretching) is characteristic of a primary amine.
C≡N Stretching: The nitrile group exhibits a sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹. nih.gov This is a very characteristic and reliable band for identifying the nitrile functionality.
C=N and C=C Stretching: The thiazole ring itself will have characteristic stretching vibrations for its C=N and C=C bonds, which typically appear in the 1500-1650 cm⁻¹ region.
N-H Bending: The bending vibration for the amino groups is usually observed around 1600-1650 cm⁻¹.
Table 3: Key IR Absorption Bands for 2,4-Diamino-1,3-thiazole-5-carbonitrile Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3100 - 3500 |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 |
| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2260 |
These characteristic bands have been confirmed in the synthesis of various aminothiazole and aminopyrazole carbonitriles. nih.govmdpi.comacs.org
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is strong for polar bonds, Raman scattering is more intense for non-polar, polarizable bonds. For 2,4-diamino-1,3-thiazole-5-carbonitrile derivatives, Raman spectroscopy can provide valuable information, especially about the thiazole ring and the nitrile group.
Studies on the simpler 2-aminothiazole (B372263) show characteristic Raman bands for the ring breathing modes and C-S stretching vibrations, which are often weak in the IR spectrum. researchgate.netresearchgate.net The symmetric stretching of the C≡N bond, while visible in IR, can also produce a strong signal in the Raman spectrum. Furthermore, Raman spectroscopy is particularly useful for studying samples in aqueous media, where strong water absorption can obscure large regions of the IR spectrum. Computational studies combined with experimental Raman spectra can help distinguish between different tautomeric forms of aminothiazoles, which may coexist in solution. researchgate.net
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 2,4-diamino-1,3-thiazole-5-carbonitrile |
| 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the analysis of 2,4-diamino-1,3-thiazole-5-carbonitrile derivatives. It provides vital information on the molecular weight and elemental composition and offers profound insights into the compound's structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of synthesized 2,4-diamino-1,3-thiazole-5-carbonitrile derivatives. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental formula of a molecule, as each unique formula has a specific exact mass.
In the characterization of newly synthesized compounds, HRMS data is presented as a comparison between the calculated exact mass for the proposed structure and the experimentally found value. For instance, in the synthesis of various thiazole and thiadiazole derivatives, HRMS is routinely used to confirm the elemental composition of the target molecules. mjcce.org.mkmdpi.com The identities of metabolites of related compounds like 2-amino-4-(5-nitro-2-furyl)thiazole have been definitively established using high-resolution measurements. nih.gov This technique is particularly powerful when combined with electrospray ionization (ESI), which allows for the analysis of polar, non-volatile compounds common in this family. mdpi.comnih.gov
Table 1: Example of HRMS Data for a Thiazole Derivative
| Proposed Formula | Calculated Exact Mass (m/z) | Found Mass (m/z) | Ion Type |
|---|---|---|---|
| C₁₅H₁₆N₂O₄S | 320.0831 | 320.0835 | [M]⁺ |
| C₁₃H₁₂N₂O₂S | 260.0619 | 260.0621 | [M]⁺ |
| C₄H₂N₂S | 110.0000 | 109.9991 | [M]⁺ |
Note: Data is illustrative, based on typical precision for related structures.
Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry generates fragment ions by breaking specific bonds within the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing critical information for structural elucidation.
For thiazole derivatives, fragmentation analysis can reveal the presence and location of various substituents. Studies on related pyrimidine (B1678525) and thiazole systems show that fragmentation often begins with the loss of side functional groups, followed by the cleavage of the heterocyclic rings. sapub.org The pyrimidine ring, when present in fused systems, has been noted to be more stable than the thiazole ring during fragmentation. sapub.org In the analysis of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites, researchers observed multiple cleavage modes and skeletal rearrangements, which were essential for identifying the metabolic products. nih.gov
A common fragmentation pathway for substituted thiazoles involves the initial loss of a nitrogen molecule from the molecular ion, particularly in related 1,2,3-thiadiazoles. rsc.org The fragmentation of a dithiazole derivative, for example, can be analyzed to confirm the connectivity of the multiple heterocyclic rings. nih.gov The analysis of these patterns is a powerful method for distinguishing between isomers, where subtle differences in structure lead to distinct fragment ions. nih.gov
Table 2: Common Fragment Losses in Thiazole Derivatives
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Interpretation |
|---|---|---|---|
| [M]⁺ | R• | [M-R]⁺ | Loss of a side chain or substituent |
| [M]⁺ | CO | [M-28]⁺ | Loss of a carbonyl group |
| [M]⁺ | N₂ | [M-28]⁺ | Loss of nitrogen (from thiadiazoles) rsc.org |
| [M]⁺ | SCH₂ | [M-46]⁺ | Cleavage of a thiazetidine ring sapub.org |
| [M]⁺ | C₂H₅O• | [M-45]⁺ | Loss of an ethoxy radical from an ester |
Note: This table represents common fragmentation behaviors observed in related heterocyclic systems.
X-ray Crystallography for Solid-State Structure Determination
While mass spectrometry provides data on connectivity, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in its solid, crystalline state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
For thiazole derivatives, X-ray crystallography has been used to confirm molecular structures, establish stereochemistry, and understand packing interactions in the crystal lattice. nih.govmdpi.com In a study of 1,3-thiazole-4-carbonitrile, a closely related parent structure, X-ray analysis revealed a nearly planar molecule with specific C—H⋯N hydrogen bonds and π–π stacking interactions defining the crystal packing. nih.gov Similarly, the crystal structure of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid was determined, providing detailed information on its molecular geometry and intermolecular hydrogen bonding. researchgate.net This level of detail is crucial for understanding structure-activity relationships and for designing new molecules with specific properties.
Table 3: Illustrative Crystallographic Data for a Thiazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 90 |
| β (°) | 98.6180 |
| γ (°) | 90 |
| Volume (ų) | 900.07 |
Note: Data adapted from a representative substituted triazole derivative to illustrate typical parameters. mdpi.com
Hyphenated Techniques for In-Situ Reaction Monitoring (e.g., ATR-IR)
Modern process analytical technology (PAT) utilizes hyphenated techniques to monitor chemical reactions in real-time, providing mechanistic insights and enabling precise control over reaction parameters. Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful tool for this purpose. An ATR probe is inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra without the need for sampling. nih.gov
This technique is highly applicable to the synthesis of 2,4-diamino-1,3-thiazole-5-carbonitrile and its derivatives. By tracking the disappearance of reactant peaks and the appearance of product and intermediate peaks in the IR spectrum, chemists can determine reaction kinetics, identify transient intermediates, and ensure the reaction has reached completion. For example, in-situ ATR-IR has been successfully used to monitor the formation of diazonium salts and their subsequent reactions, allowing for the optimization of reaction conditions. nih.gov The synthesis of other nitrogen-rich heterocycles, such as 3,5-diamino-1,2,4-triazole, has also been investigated using on-line ATR-IR, demonstrating the technique's ability to elucidate complex reaction mechanisms. researchgate.net The application of such methods provides a deeper understanding of the synthetic pathways leading to thiazole derivatives, enhancing efficiency and yield. nih.gov
Theoretical and Computational Chemistry Studies of 2,4 Diamino 1,3 Thiazole 5 Carbonitrile
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the electronic structure and properties of thiazole (B1198619) derivatives. irjweb.comresearchgate.net These methods provide a good balance between computational cost and accuracy for many molecular systems. researchgate.net
The electronic structure of a molecule is fundamental to its chemical reactivity and spectroscopic properties. Key to this understanding are the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgmdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. acs.orgmdpi.com For thiazole derivatives, the distribution of HOMO and LUMO orbitals is often spread across the thiazole ring and any conjugated substituents. For instance, in a study of 2-(2-ethylaminothiazol-5-oyl)benzothiazole, the HOMO was found to be localized over the benzothiazole (B30560) ring, while the LUMO was distributed over the thiazole ring. niscpr.res.in This separation of FMOs is indicative of intramolecular charge transfer (ICT) capabilities. niscpr.res.in
The specific arrangement of substituents on the thiazole ring significantly influences the HOMO-LUMO energies and the energy gap. Electron-donating groups, such as amino groups, tend to raise the HOMO energy level, enhancing the molecule's ability to donate electrons. Conversely, electron-withdrawing groups, like a nitrile group, tend to lower the LUMO energy level, making the molecule a better electron acceptor. nih.gov
Below is a table of representative HOMO-LUMO energies and energy gaps for some thiazole derivatives, as calculated by DFT methods in various studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 | ab initio/HF |
| 2-Methylthiazole | -9.135 | 3.512 | 12.647 | ab initio/HF |
| 4-Methylthiazole | -9.117 | 3.508 | 12.625 | ab initio/HF |
| 2-Mercaptothiazole | -8.876 | 3.213 | 12.089 | ab initio/HF |
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | -4.6991 | B3LYP/6-311G(d,p) |
| Benzothiazole derivative with CF3 substituent | - | - | 4.46 | DFT |
This table presents data for various thiazole derivatives to illustrate the range of calculated electronic properties and is not specific to 2,4-diamino-1,3-thiazole-5-carbonitrile. irjweb.commdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. nih.govresearchgate.netavogadro.cc The MEP map displays different colors on the electron density surface of a molecule to represent the electrostatic potential. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govavogadro.cc
For thiazole derivatives, the nitrogen atom of the thiazole ring is typically a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. nih.gov In a study on aminothiazole-linked metal chelates, the negative electrostatic potential was observed on the oxygen atoms of the ligands, while positive potential was concentrated on the nitrogen and sulfur atoms. nih.gov The distribution of electrostatic potential is highly dependent on the substituents attached to the thiazole ring. The presence of amino groups would be expected to increase the negative potential around the exocyclic nitrogen atoms and potentially influence the potential of the ring nitrogen. The electron-withdrawing nitrile group would create a region of positive potential around the carbon and nitrogen atoms of the nitrile group.
DFT calculations are frequently employed to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies. researchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts. mdpi.comnih.govrsc.orgnih.gov Studies on various benzothiazoles, benzoxazoles, and benzimidazoles have shown that a good correlation between calculated and experimental chemical shifts can be achieved, although the accuracy can be influenced by the choice of solvent and computational method. nih.gov For thiazole derivatives, theoretical calculations have assisted in the assignment of 1H and 13C NMR spectra, which can be complex for novel structures. nih.govnih.gov
Vibrational Frequencies: Theoretical vibrational analysis can predict the frequencies and intensities of infrared (IR) and Raman bands. scialert.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the computational method. scialert.net For thiazole itself, the C-H stretching vibrations are predicted in the range of 3000-3100 cm-1, while ring stretching vibrations are typically found between 1300-1600 cm-1. researchgate.net The characteristic vibrations of substituents, such as the C≡N stretch of a nitrile group (typically around 2220-2260 cm-1) and the N-H stretches of amino groups (around 3300-3500 cm-1), can also be accurately predicted.
Below is an example of a comparison between experimental and calculated vibrational frequencies for a thiazole derivative.
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(C-H) | - | 3254, 3216, 3210 | C-H stretching |
| ν(Ring) | - | 1518, 1419 | Ring stretching |
| γ(C-H) | - | - | C-H out-of-plane bending |
| ν(C-S) | 754, 673 | 712, 656 | C-S stretching |
This table shows representative vibrational frequency data for thiazole and its derivatives to illustrate the application of computational methods. The data is not specific to 2,4-diamino-1,3-thiazole-5-carbonitrile. scialert.netresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. biointerfaceresearch.comnih.gov By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.gov
For flexible molecules like many thiazole derivatives, MD simulations are crucial for exploring the conformational landscape and identifying the most stable conformers. researchgate.net In a study of N-(thiazol-2-yl)benzamide, computational methods were used to investigate the conformational preferences, revealing that attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom play a significant role in stabilizing certain conformations. researchgate.net
MD simulations are also extensively used in drug design to study the binding of thiazole-containing ligands to biological targets such as proteins and enzymes. biointerfaceresearch.comnih.govnih.gov These simulations can help to understand the stability of the ligand-protein complex, identify key binding interactions, and predict binding affinities. biointerfaceresearch.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation of heterocyclic rings like thiazole. researchgate.netnih.gov One of the most common methods for synthesizing thiazoles is the Hantzsch thiazole synthesis. nih.govsynarchive.comchemhelpasap.com
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. chemhelpasap.com Computational studies can map out the entire reaction pathway, identifying intermediates and transition states. The mechanism generally proceeds through an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com
A key aspect of reaction mechanism elucidation is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and thus the rate of the reaction.
Computational methods can be used to locate transition state structures and calculate their energies. This information is critical for understanding the feasibility of a proposed reaction mechanism. For the Hantzsch thiazole synthesis, transition state analysis would involve modeling the energy barriers for the key steps, such as the initial nucleophilic attack and the subsequent intramolecular cyclization. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
Structure-Property Relationship Studies via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. Numerous QSAR studies have been performed on aminothiazole derivatives to understand their potential as therapeutic agents, such as Aurora kinase inhibitors for cancer therapy. nih.govmpu.edu.monih.govacs.org
These studies often employ 2D-QSAR and 3D-QSAR methods. In 2D-QSAR, various molecular descriptors are correlated with biological activity using statistical methods like multiple linear regression (MLR). For a series of aminothiazole derivatives acting as Aurora A kinase inhibitors, a genetic algorithm combined with MLR was used to select significant descriptors, resulting in a model with good predictive ability. nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by analyzing the 3D fields around the molecules. mpu.edu.monih.gov These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
For aminothiazole derivatives as Aurora A kinase inhibitors, CoMFA and CoMSIA models have been developed with high correlation coefficients. nih.gov The contour maps from these studies have suggested that modifications to specific parts of the molecule, such as the aniline (B41778) group, by considering electrostatic, hydrophobic, and hydrogen bond properties, could significantly influence their inhibitory activity. nih.gov
Below are interactive data tables summarizing the statistical results from representative QSAR studies on aminothiazole derivatives.
Table 1: Statistical Results of a 2D-QSAR Study on Aminothiazole Derivatives as Aurora A Kinase Inhibitors
| Parameter | Value |
| Squared Correlation Coefficient (R²) | 0.828 |
| Squared Cross-Validated Correlation Coefficient (Q²) | 0.771 |
This table presents the statistical validation parameters for a 2D-QSAR model developed for aminothiazole derivatives, indicating a good correlation between the selected descriptors and the biological activity. nih.gov
Table 2: Statistical Results of 3D-QSAR Studies (CoMFA and CoMSIA) on Aminothiazole Derivatives as Aurora A Kinase Inhibitors
| Model | q² | r² | r²_pred |
| CoMFA | 0.695 | 0.977 | 0.788 |
| CoMSIA | 0.698 | 0.960 | 0.798 |
This table summarizes the key statistical parameters for CoMFA and CoMSIA models. The high values for the cross-validated correlation coefficient (q²), non-cross-validated correlation coefficient (r²), and predictive r-squared (r²_pred) indicate robust and predictive models. nih.gov
These computational approaches are invaluable in the rational design of new, more potent aminothiazole-based therapeutic agents. By understanding the intricate relationships between molecular structure and biological function, scientists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Applications of 2,4 Diamino 1,3 Thiazole 5 Carbonitrile in Chemical Science
As Building Blocks in Complex Organic Synthesis
The structure of 2,4-diamino-1,3-thiazole-5-carbonitrile, featuring multiple reaction centers, positions it as a valuable building block for the synthesis of more complex, fused heterocyclic systems. Organic compounds containing fused pyrimidine (B1678525), pyrazole, or triazole rings are of significant interest due to their diverse biological activities. The amino and nitrile groups on the thiazole (B1198619) ring can participate in a variety of cyclocondensation and multicomponent reactions to construct these elaborate molecular architectures.
For instance, aminoazoles are frequently employed in diversity-oriented synthesis to create libraries of complex heterocycles. frontiersin.org The reaction of 3-amino-1,2,4-triazole with various reagents can yield fused systems like triazolopyrimidines. frontiersin.org Similarly, the one-pot reaction of components like salicylaldehyde, malononitrile (B47326) dimer, and 2-cyanoacetohydrazide (B512044) can produce highly complex fused heterocycles such as chromeno[2,3-b]pyridine derivatives. mdpi.com
Drawing parallels from these established synthetic routes, the 2,4-diamino-1,3-thiazole-5-carbonitrile molecule serves as a potent starting material. Its amino groups can react with dicarbonyl compounds, β-ketoesters, or other electrophilic reagents to form fused pyrimidine rings, leading to the synthesis of novel thiazolo[4,5-d]pyrimidines. Furthermore, the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to introduce further molecular diversity. The synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines, known inhibitors of dihydrofolate reductase, often involves the strategic use of aminopyrimidine precursors, highlighting the potential of analogous diaminothiazoles in medicinal chemistry. nih.gov The strategic combination of these reactive sites allows for the construction of polycyclic compounds that are otherwise difficult to synthesize.
**6.2. Role in Materials Science
The distinct electronic properties and structural features of the 2,4-diamino-1,3-thiazole-5-carbonitrile core make it a promising candidate for the development of advanced functional materials, including liquid crystals and optoelectronic devices.
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The design of molecules that exhibit liquid crystalline phases often relies on creating rigid, rod-like structures with appropriate polarity. Heterocyclic compounds are frequently incorporated into these structures to modulate their mesomorphic properties. For example, liquid crystals based on 2-thienyl-4,6-diamino-1,3,5-triazines have been shown to form complex micellar cubic phases. rsc.org Azo dyes containing 1,3,4-thiadiazole (B1197879) units have also been synthesized and investigated for their liquid crystalline behavior. mdpi.com
Although specific studies on the liquid crystalline properties of 2,4-diamino-1,3-thiazole-5-carbonitrile are not widely reported, its molecular structure possesses key features that are desirable for mesogen design. The flat, aromatic thiazole ring provides a rigid core, while the amino and nitrile functional groups introduce significant dipole moments. By attaching long alkyl chains to the amino groups, it is conceivable to create amphiphilic molecules that could self-assemble into various liquid crystalline phases, such as nematic or smectic phases. The potential for hydrogen bonding through the amino groups could further influence the stability and type of the resulting mesophase.
Organic semiconductors are at the forefront of research for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. The performance of these materials often depends on a molecular design that incorporates both electron-donating and electron-accepting moieties within a conjugated system, known as a donor-acceptor (D-A) structure. This architecture facilitates intramolecular charge transfer (ICT), which is crucial for tuning the material's optical and electronic properties.
Thiadiazole derivatives are well-known electron acceptors used in the synthesis of D-A type materials for optoelectronics. mdpi.com For instance, small molecules based on 2,1,3-benzothiadiazole (B189464) have been designed as donor materials with narrow energy gaps and semiconductor properties. mdpi.com The 2,4-diamino-1,3-thiazole-5-carbonitrile scaffold is an ideal platform for creating D-A systems. The two amino groups act as strong electron donors, while the cyano group is a potent electron acceptor. This inherent D-A structure, centered on the thiazole ring, could lead to materials with interesting photophysical properties. Furthermore, azo dyes derived from aminothiadiazoles have been synthesized and studied for their spectroscopic properties, with applications in nonlinear optics and as organic photoconductors. mdpi.comscispace.comnih.gov The diazotization of one of the amino groups in 2,4-diamino-1,3-thiazole-5-carbonitrile and subsequent coupling could produce novel azo dyes with potentially useful optoelectronic characteristics.
Catalysis and Ligand Design in Synthetic Transformations
Heterocyclic compounds containing soft donor atoms like sulfur and nitrogen are excellent candidates for ligands in coordination chemistry. The lone pairs of electrons on these atoms can effectively coordinate with transition metal ions to form stable metal complexes. These complexes, in turn, can exhibit significant catalytic activity in a wide range of organic transformations.
The 2,4-diamino-1,3-thiazole-5-carbonitrile molecule is a prime example of a potential multidentate ligand. It can coordinate to metal ions through the nitrogen atom of the thiazole ring, the exocyclic amino groups, and the sulfur atom. Studies on related compounds, such as 2,5-diamino-1,3,4-thiadiazole, have shown that they can act as tridentate ligands, coordinating with metals like Cu(II), Co(II), and Ni(II) to form stable, octahedral complexes. nih.gov The resulting metal complexes often exhibit enhanced biological or catalytic properties compared to the free ligand. nih.govnih.gov Similarly, 1,2,4-triazole-based ligands have been used to synthesize metal complexes with demonstrated catalytic and biological activities. researchgate.net
The ability of 2,4-diamino-1,3-thiazole-5-carbonitrile to form chelates with various metal ions opens up possibilities for designing novel catalysts. The electronic properties of the ligand, influenced by the amino and nitrile substituents, can be used to fine-tune the reactivity of the central metal ion in the complex. Such catalysts could find applications in cross-coupling reactions, oxidation, reduction, and other synthetic transformations.
Table 1: Characteristics of Metal Complexes with Related Heterocyclic Ligands
| Ligand | Metal Ion(s) | Coordination Mode | Geometry | Reference |
|---|---|---|---|---|
| 2,5-Diamino-1,3,4-thiadiazole | Cu(II), Co(II), Ni(II) | Tridentate (S, Namino, Namino) | Octahedral | nih.gov |
| 1,2,4-Triazole-based Schiff base | Co(II), Ni(II), Cu(II), Zr(IV) | Tridentate (Nazomethine, Ntriazole, Ocarboxylate) | - | researchgate.net |
| 2-(4-nitrophenyl)-1H-benzimidazole | Transition Metals | Bidentate | - | nih.gov |
Corrosion Inhibition Studies Utilizing Thiazole-Based Compounds
The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a primary method of protection. Effective inhibitors are typically organic compounds that can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govresearchgate.net Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons in aromatic or heterocyclic rings, are particularly effective due to their ability to coordinate with vacant d-orbitals of the metal and facilitate strong adsorption. nih.gov
Thiazole, triazole, and thiadiazole derivatives are well-documented as excellent corrosion inhibitors for various metals, especially for steel in acidic media. nih.govresearchgate.netresearchgate.netnih.gov The protective action stems from the adsorption of these molecules onto the metal surface, a process that often follows the Langmuir adsorption isotherm, suggesting the formation of a stable monolayer. researchgate.netresearchgate.netnih.gov The presence of both nitrogen and sulfur atoms in the thiazole ring of 2,4-diamino-1,3-thiazole-5-carbonitrile, along with its exocyclic amino groups, makes it a highly promising candidate for corrosion inhibition. These heteroatoms serve as active centers for adsorption on the steel surface.
Research on structurally related compounds provides insight into the potential efficacy. For example, a triazole derivative, MPDTT, showed an inhibition efficiency of up to 96.1% for mild steel in acidic media. researchgate.net Another study on a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine derivative reported an inhibition efficiency of 94.6% at a concentration of 0.5 mM. nih.gov Similarly, 2,4-Diamino-6-methyl-1,3,5-triazine demonstrated an outstanding performance of 94.6% at a 10 mM concentration. trdizin.gov.tr These studies indicate that the combination of a heterocyclic ring with amino groups leads to superior corrosion protection.
Table 2: Corrosion Inhibition Performance of Related Heterocyclic Compounds on Mild Steel in Acidic Media
| Inhibitor | Concentration | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) | 0.5 mM | 0.28 | 96.1 | researchgate.net |
| 2-(1,3,4-Thiadiazole-2-yl)pyrrolidine (2-TP) | 0.5 mM | - | 94.6 | nih.gov |
| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | 1.0 mM | - | 82.7 | trdizin.gov.tr |
| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | 2.5 mM | - | 88.6 | trdizin.gov.tr |
| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | 5.0 mM | - | 91.2 | trdizin.gov.tr |
| 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) | 10.0 mM | - | 94.6 | trdizin.gov.tr |
The mechanism of inhibition is typically a mixed physical (physisorption) and chemical (chemisorption) process, where the protonated inhibitor molecules are first physically adsorbed, followed by chemisorption involving charge sharing between the heteroatoms and the metal surface. nih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of 1,3-thiazole derivatives has traditionally relied on established methods such as the Hantzsch synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides or thioureas. researchgate.net However, the drive for more efficient, atom-economical, and environmentally benign processes has spurred the development of innovative synthetic protocols.
One-pot, multi-component reactions are emerging as a powerful strategy for the streamlined synthesis of complex thiazole-containing structures. mdpi.com These reactions offer several advantages, including reduced reaction times, conservation of chemical resources, and the avoidance of intermediate separation and purification steps. mdpi.com For instance, novel derpharmachemica.comnih.govbldpharm.comthiadiazolo[3,2-a]pyrimidine derivatives have been efficiently synthesized through a three-component reaction of 5-amino-1,3,4-thiadiazole-2-thiol, aromatic aldehydes, and Meldrum's acid. researchgate.net This approach, which combines Knoevenagel condensation with an intermolecular nucleophilic addition in a single pot, exemplifies the trend towards more sophisticated and efficient synthetic designs. researchgate.net
Microwave-assisted synthesis is another promising avenue for accelerating the synthesis of thiazole (B1198619) derivatives. This technique has been successfully employed in the synthesis of isoxazolo[5,4-b]pyridines, demonstrating its potential for rapid and efficient heterocyclization reactions. frontiersin.org Furthermore, the use of ultrasound irradiation has been shown to facilitate catalyst-free, one-pot reactions for the synthesis of 7-oxo-7H- derpharmachemica.comnih.govbldpharm.comthiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives with high regioselectivity. researchgate.net
The exploration of novel catalysts and reaction media is also a key focus. Green chemistry principles are increasingly being integrated into synthetic protocols, with a focus on using water as a solvent and developing catalyst-free reactions. researchgate.netfrontiersin.org The development of these advanced synthetic methodologies will be crucial for the efficient and sustainable production of diamino-1,3-thiazole-5-carbonitrile and its derivatives for various applications.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The rich chemical functionality of this compound, featuring amino and nitrile groups on the thiazole core, presents a fertile ground for exploring novel reactivity patterns and chemical transformations. The amino groups can act as nucleophiles, enabling a variety of derivatization reactions, while the nitrile group can participate in cycloadditions and other transformations to build more complex heterocyclic systems.
The strategic manipulation of reaction conditions can lead to divergent reaction pathways, allowing for the selective synthesis of different isomers. For example, in the multicomponent reaction involving 5-amino-3-methyl-1-phenylpyrazole, the variation of acid-base properties of the reaction medium allowed for the selective formation of either angular or linear fused pyrazolopyridines. frontiersin.org This highlights the potential for condition-based divergence in controlling the outcome of reactions involving aminoazole scaffolds like this compound.
The development of diversity-oriented synthesis strategies based on aminoazoles is a key area of future research. frontiersin.org This approach aims to generate a wide range of structurally diverse molecules from a common starting material, which can then be screened for various biological activities. By systematically exploring the reactivity of the diamino-thiazole core with a variety of reaction partners and conditions, new and unexpected chemical transformations can be uncovered.
Furthermore, the synthesis of fused heterocyclic systems incorporating the thiazole ring is an area of growing interest. For instance, the synthesis of a thiazole-fused xanthone (B1684191) has been achieved via a six-step approach, demonstrating the feasibility of constructing complex polycyclic structures based on the thiazole scaffold. mdpi.com The exploration of such transformations will undoubtedly expand the chemical space accessible from this compound.
Advanced Computational Modeling for Predictive Chemistry and Material Design
In recent years, computational modeling has become an indispensable tool in chemical research, offering deep insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules and materials. For this compound and its derivatives, advanced computational methods are poised to play a pivotal role in accelerating discovery.
Density Functional Theory (DFT) calculations have already been employed to map out detailed reaction mechanisms for the synthesis of related heterocyclic systems, providing a theoretical basis for understanding regioselectivity and reaction pathways. researchgate.net Such calculations can be extended to predict the reactivity of different sites on the this compound core, guiding the design of selective chemical transformations.
Molecular docking studies are another powerful computational technique that can be used to predict the binding affinity of thiazole derivatives to biological targets. nih.gov This structure-based drug design approach can help in identifying promising lead compounds for various diseases and in optimizing their interactions with the target protein. By virtually screening libraries of this compound derivatives, the most promising candidates for further experimental investigation can be identified, saving significant time and resources.
Beyond predicting reactivity and biological activity, computational modeling can also be used to design novel materials with specific properties. For example, the electronic and optical properties of thiazole-containing polymers and organic conductors can be predicted using quantum chemical calculations. This can guide the synthesis of new materials for applications in electronics and optoelectronics. The planarity and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in related dithiole derivatives, suggest that computational studies could be instrumental in designing self-assembling materials based on the this compound framework. nih.govnih.gov
Interdisciplinary Applications in Chemical Physics and Advanced Materials Engineering
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a range of interdisciplinary applications, particularly in the fields of chemical physics and advanced materials engineering.
The thiazole ring is a key component in many organic conductors and superconductors. nih.gov Tetrathiafulvalene (TTF) and its derivatives, which often contain dithiole-2-thione intermediates in their synthesis, are well-known for their ability to form charge-transfer salts with unique electrical properties. nih.gov The electron-rich nature of the diamino-thiazole core, coupled with the potential for extended conjugation through derivatization, suggests that this scaffold could be used to design novel organic conducting materials. The study of the charge transport properties of such materials at a molecular level falls within the domain of chemical physics.
In the realm of advanced materials engineering, the ability of thiazole derivatives to form ordered structures through intermolecular interactions is of significant interest. The planarity of the molecule and the presence of hydrogen bond donors and acceptors can facilitate the formation of self-assembled monolayers and other supramolecular architectures. nih.govnih.gov These ordered assemblies could find applications in molecular electronics, sensors, and nonlinear optics.
Furthermore, the incorporation of the this compound moiety into polymer backbones could lead to the development of new functional polymers with tailored electronic and optical properties. These materials could be utilized in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and other advanced electronic devices. The investigation of the photophysical properties of these materials, such as their absorption and emission spectra, would be a key area of research in chemical physics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diamino-1,3-thiazole-5-carbonitrile derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-haloketones with thiourea derivatives under reflux conditions. A related procedure involves using malononitrile and elemental sulfur in 1,4-dioxane with triethylamine as a base to introduce the nitrile group . Optimization of solvent polarity (e.g., using ethanol or DMF) and temperature (80–120°C) is critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C-NMR : To confirm substitution patterns on the thiazole ring and amino groups. For instance, downfield shifts in 13C-NMR (~160–170 ppm) indicate nitrile carbons, while amino protons appear as broad singlets in 1H-NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, particularly for detecting isotopic patterns of bromine or fluorine substituents in related analogs .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ confirm the nitrile (C≡N) stretching vibration .
Q. What are common applications of this compound in medicinal chemistry?
- Methodological Answer : This scaffold is a precursor for bioactive heterocycles. For example, coupling with pyrazole or benzimidazole moieties via nucleophilic aromatic substitution or Suzuki-Miyaura reactions can yield antimicrobial or anticancer candidates. Bioactivity testing requires evaluating minimum inhibitory concentrations (MICs) against bacterial/fungal strains and IC50 values in cytotoxicity assays .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, amino-thiazole derivatives may exhibit keto-enol tautomerism, altering NMR signals. To resolve this:
- Perform variable-temperature NMR to observe dynamic equilibria.
- Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Compare computational (DFT) predictions of chemical shifts with experimental data .
Q. What strategies optimize regioselectivity in functionalizing the thiazole ring of this compound?
- Methodological Answer :
- Electrophilic Substitution : Nitration or halogenation favors the 4-position due to electron-withdrawing effects of the nitrile group.
- Nucleophilic Substitution : Use directing groups (e.g., bromine at C2) to activate specific positions for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Computational Guidance : DFT calculations (e.g., Fukui indices) predict reactive sites for electrophilic/nucleophilic attacks .
Q. How do solvent and catalyst choices impact the efficiency of multi-component reactions involving this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Knoevenagel condensations, while water accelerates "on-water" reactions via hydrophobic packing effects .
- Catalyst-Free Systems : For eco-friendly synthesis, microwave irradiation (120°C, 30 min) can replace metal catalysts in cycloadditions, improving yields by 15–20% .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles.
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize structure-activity relationships (SARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
